2-(3-Amino-5-methyl-1H-pyrazol-1-yl)butanoic acid
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Overview
Description
2-(3-Amino-5-methyl-1H-pyrazol-1-yl)butanoic acid is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound, in particular, features a pyrazole ring substituted with an amino group and a butanoic acid moiety, making it an interesting subject for various chemical and biological studies.
Mechanism of Action
Target of Action
Pyrazole derivatives, which include this compound, are known to interact with various biological targets . These targets often play crucial roles in cellular processes and disease states.
Mode of Action
It’s known that pyrazole derivatives can influence the activity of their targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the nature of the target and the structure of the pyrazole derivative.
Biochemical Pathways
Pyrazole derivatives have been associated with various biological and pharmacological activities, suggesting they may influence multiple pathways . The downstream effects of these pathway alterations would depend on the specific pathways involved.
Result of Action
Given the biological activities associated with pyrazole derivatives, it’s likely that this compound could have significant effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Amino-5-methyl-1H-pyrazol-1-yl)butanoic acid typically involves the formation of the pyrazole ring followed by the introduction of the butanoic acid side chain. One common method involves the cyclization of hydrazine with a suitable diketone to form the pyrazole ring. The amino group can be introduced through nitration followed by reduction. The butanoic acid side chain can be attached via a condensation reaction with a suitable carboxylic acid derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-(3-Amino-5-methyl-1H-pyrazol-1-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced back to an amino group.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
The major products formed from these reactions include nitro derivatives, reduced amino derivatives, and various substituted pyrazole compounds .
Scientific Research Applications
2-(3-Amino-5-methyl-1H-pyrazol-1-yl)butanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Used in the synthesis of agrochemicals and other industrially relevant compounds
Comparison with Similar Compounds
Similar Compounds
3-Amino-5-methyl-1H-pyrazole: Lacks the butanoic acid side chain but shares the pyrazole core structure.
2-(3-Nitro-5-methyl-1H-pyrazol-1-yl)butanoic acid: Similar structure but with a nitro group instead of an amino group.
2-(3-Amino-1H-pyrazol-1-yl)butanoic acid: Similar structure but without the methyl group on the pyrazole ring
Uniqueness
2-(3-Amino-5-methyl-1H-pyrazol-1-yl)butanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the amino group and the butanoic acid side chain allows for diverse interactions and applications in various fields .
Properties
IUPAC Name |
2-(3-amino-5-methylpyrazol-1-yl)butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2/c1-3-6(8(12)13)11-5(2)4-7(9)10-11/h4,6H,3H2,1-2H3,(H2,9,10)(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIVJWJLCKXANLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N1C(=CC(=N1)N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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